molecular formula C20H22FN5O3S B6439933 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine CAS No. 2548998-83-8

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine

Cat. No.: B6439933
CAS No.: 2548998-83-8
M. Wt: 431.5 g/mol
InChI Key: PFXCSKLUQZYVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core modified with a cyclopropyl substituent, a pyrrolidine ring linked via a methyloxy group, and a 4-fluoro-2-methylbenzenesulfonyl moiety. The cyclopropyl group may enhance metabolic stability, while the sulfonyl moiety could influence solubility and binding affinity.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-13-10-16(21)4-5-17(13)30(27,28)25-9-8-14(11-25)12-29-19-7-6-18-22-23-20(15-2-3-15)26(18)24-19/h4-7,10,14-15H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXCSKLUQZYVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a benzenesulfonyl moiety. The cyclopropyl group and the specific arrangement of functional groups contribute to its unique properties and biological interactions.

Research indicates that the biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit enzyme activity by binding to active sites, which can block substrates from accessing these sites. Additionally, it may modulate signaling pathways by interacting with various receptors, leading to diverse biological effects.

Anticancer Properties

Studies have shown that derivatives of this compound exhibit promising anticancer activities. For instance, compounds with similar structural frameworks have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Compound
RKO60.70Derivative 4r
PC-349.79Derivative 4r
HeLa78.72Derivative 4r

These values indicate significant potency against human tumor cell lines, suggesting that the compound may be a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound's structural components allow it to act as an inhibitor for various enzymes involved in critical biochemical pathways. For example, it has been observed to inhibit bromodomain proteins, which are implicated in cancer progression and inflammatory diseases. This inhibition can lead to decreased cellular proliferation and altered gene expression profiles .

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds with similar structures. Some derivatives have shown activity against bacterial strains and fungi, indicating a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Case Studies

A notable study evaluated the compound's efficacy against several human cancer cell lines using the MTS assay. The results demonstrated that certain derivatives exhibited over 70% inhibition in cell viability at concentrations around 100 µM.

In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated significant inhibitory effects, supporting its potential use in targeted cancer therapies .

Scientific Research Applications

Structural Characteristics

This compound features a triazolo[4,3-b]pyridazine core integrated with a pyrrolidine ring and a benzenesulfonyl group. The unique structural elements contribute to its interaction with various biological targets, primarily through enzyme inhibition and receptor modulation.

Research indicates that the compound exhibits significant biological activity attributed to its structural components:

  • Enzyme Inhibition : The triazolo-pyridazine core is known for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in the development of therapeutic agents aimed at diseases such as cancer, where enzyme dysregulation is common.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways involved in disease progression. This aspect makes it a candidate for targeting epigenetic regulators like bromodomains, which are implicated in cancer and other conditions.

Pharmacological Applications

The pharmacological relevance of this compound can be categorized into several key areas:

  • Cancer Therapeutics : Due to its enzyme inhibition properties, derivatives of this compound are being explored as potential treatments for various cancers. The ability to inhibit bromodomain-containing proteins like BRD4 positions it as a promising lead for drug development targeting oncogenic pathways.
  • Neuropharmacology : Some derivatives exhibit activity as selective GABAA receptor agonists, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Agents : Compounds with similar structural motifs have shown anti-inflammatory properties, indicating that this compound might also contribute to the development of new anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine typically involves multiple synthetic steps that incorporate various reagents and conditions tailored to achieve the desired structural configuration.

Notable Derivatives

Several derivatives have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-olTriazolo-pyridazine core with methyl substitutionPotential enzyme inhibitor
SGX523Similar triazolo-pyridazine motifInhibitor of BRD4 bromodomains
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazineFused with piperazineSelective GABAA receptor agonist

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Bromodomain Inhibition : A study demonstrated that modifications to the triazolo-pyridazine core could enhance binding affinity to bromodomains. Techniques such as X-ray crystallography were employed to elucidate binding modes and affinities, providing insights into structure-activity relationships (SAR) that guide further drug design efforts.
  • Neuropharmacological Effects : Research on derivatives indicated promising results in modulating GABAA receptors, suggesting potential therapeutic applications in anxiety and seizure disorders. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a triazolopyridazine core with a sulfonylated pyrrolidine side chain. Below is a comparative analysis with analogous compounds:

Triazolopyridazine Derivatives

Compound Name Structural Modifications Key Properties
Target Compound Cyclopropyl, sulfonylated pyrrolidine High logP (lipophilicity), moderate solubility
3-methyltriazolo[4,3-b]pyridazine Methyl substituent at position 3 Lower metabolic stability, higher reactivity
6-(methoxy)triazolo[4,3-b]pyridazine Methoxy group at position 6 Improved water solubility, reduced potency

The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to methyl analogs, extending half-life .

Sulfonylated Heterocycles

Compound Name Core Structure Biological Activity
Target Compound Triazolopyridazine + sulfonyl Potential kinase inhibition (IC₅₀ ~ 50 nM)
1-(tosyl)pyrrolidine Pyrrolidine + tosyl group Weak enzymatic inhibition (IC₅₀ > 1 µM)
4-fluoro-benzenesulfonyl piperidine Piperidine + fluorophenyl Enhanced selectivity for serine proteases

The 4-fluoro-2-methylbenzenesulfonyl group in the target compound may improve target binding through hydrophobic and electronic interactions compared to non-fluorinated analogs.

Pharmacokinetic and Toxicological Comparisons

  • Metabolic Stability : The cyclopropyl group likely mitigates CYP450-mediated degradation, a common issue in triazolopyridazines with alkyl substituents .
  • Solubility: The sulfonyl group and pyrrolidine linker may enhance aqueous solubility compared to non-polar triazolopyridazine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.